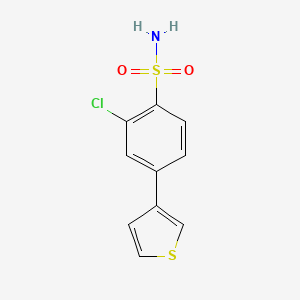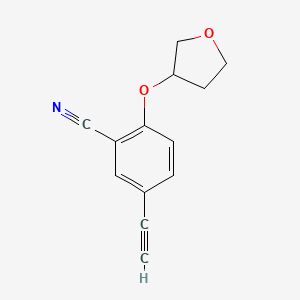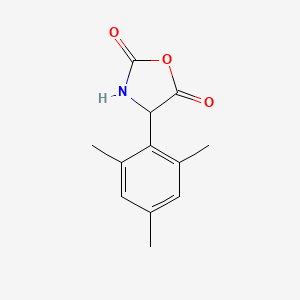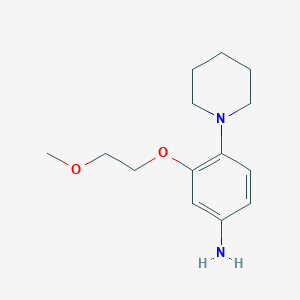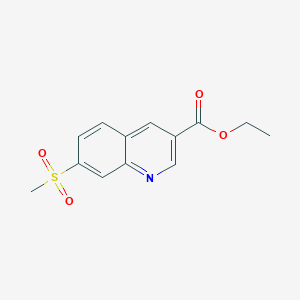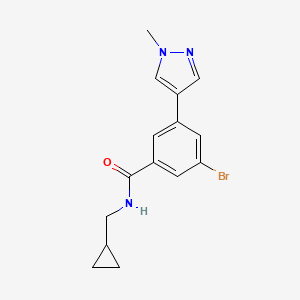
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps:
Amidation: The formation of the benzamide structure by reacting the brominated benzene with an amine.
Cyclopropylmethylation: The addition of a cyclopropylmethyl group to the amine.
Pyrazole Introduction: The attachment of the pyrazole ring to the benzene structure.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the pyrazole ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the benzamide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may result in a new functionalized benzamide.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
3-Bromo-N-(cyclopropylmethyl)-5-(1H-pyrazol-4-yl)benzamide: Lacks the methyl group on the pyrazole ring.
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-3-yl)benzamide: The pyrazole ring is attached at a different position.
3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-imidazol-4-yl)benzamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-Bromo-N-(cyclopropylmethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide lies in its specific substitution pattern and the presence of both the cyclopropylmethyl and pyrazole groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
3-bromo-N-(cyclopropylmethyl)-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C15H16BrN3O/c1-19-9-13(8-18-19)11-4-12(6-14(16)5-11)15(20)17-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,17,20) |
InChIキー |
GYKXAVGCFBIYQA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)NCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


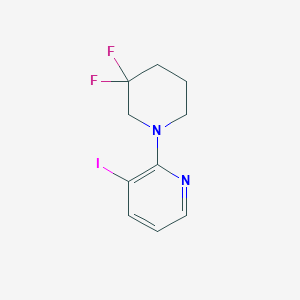
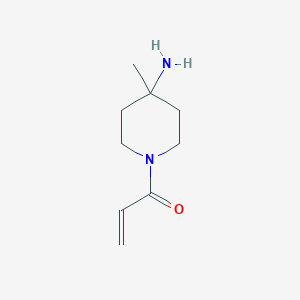
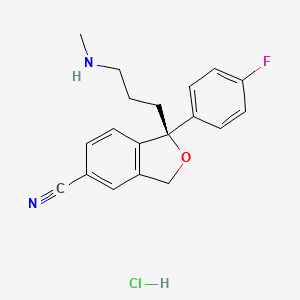
![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
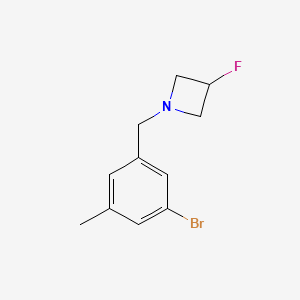

![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
